BenchChemオンラインストアへようこそ!

PqsR/LasR-IN-3

Cardiotoxicity hERG Channel Structure-Activity Relationship

PqsR/LasR-IN-3 (Compound 7a) is a dual inhibitor of the PqsR (MvfR) and LasR quorum sensing regulators in Pseudomonas aeruginosa. Procurement over single-target QS inhibitors is essential because only dual antagonism fully suppresses virulence in the hierarchical las/pqs network, and structural analogs show divergent hERG selectivity. With a 77.5-fold improved hERG safety margin vs. the more potent analog PqsR/LasR-IN-2, this compound is the preferred benchmark for medicinal chemistry programs balancing dual-target efficacy with cardiac safety. It is indispensable for chemical biology studies requiring acute, simultaneous blockade of both targets to avoid compensatory mutations inherent in genetic knockout models.

Molecular Formula C14H17NO5S
Molecular Weight 311.36 g/mol
Cat. No. B12419879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePqsR/LasR-IN-3
Molecular FormulaC14H17NO5S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESC1COC(=O)C1NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO5S/c16-13(15-12-8-9-20-14(12)17)7-4-10-21(18,19)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
InChIKeyIMWIYQHJNAXHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PqsR/LasR-IN-3: A Dual Quorum Sensing Inhibitor for Anti-Virulence Research in Pseudomonas aeruginosa


PqsR/LasR-IN-3 (Compound 7a, CAS 2581109-51-3) is a synthetic small molecule characterized as a dual inhibitor of the PqsR (MvfR) and LasR quorum sensing (QS) transcriptional regulators in Pseudomonas aeruginosa [1]. Belonging to a class of structurally diverse anti-virulence agents designed to attenuate pathogenicity without imposing direct bactericidal pressure, this compound serves as a critical chemical probe for dissecting the hierarchical QS network that governs biofilm maturation and virulence factor secretion [1].

Why Broad-Spectrum QS Inhibitors Cannot Substitute for the Specific Profile of PqsR/LasR-IN-3


Procurement of PqsR/LasR-IN-3 over generic or single-target QS inhibitors is driven by the necessity for specific dual-system inhibition profiles and pre-clinical safety differentiation. While many analogs target either the LasR or PqsR system individually, the intricate hierarchical cross-regulation of P. aeruginosa QS means that selective inhibition often fails to fully suppress virulence [1]. Furthermore, close structural analogs exhibit vastly different selectivity profiles for the hERG channel [1]. Therefore, substituting a compound based solely on receptor class is invalid; empirical evidence of balanced dual antagonism and a favorable cardiac safety margin relative to series analogs constitutes the core procurement rationale.

Quantitative Differentiation of PqsR/LasR-IN-3 Against Key Analogs and Class Comparators


hERG Cardiac Safety Margin: PqsR/LasR-IN-3 vs. Series Analogs PqsR/LasR-IN-1 and PqsR/LasR-IN-2

In direct head-to-head comparison within the same primary research study, PqsR/LasR-IN-3 (Compound 7a) exhibits a substantially reduced hERG channel inhibition risk relative to its direct structural analogs. While maintaining potent dual-system inhibition, PqsR/LasR-IN-3 displays a 77.5-fold higher hERG IC50 (lower liability) than PqsR/LasR-IN-2 and a 16.1-fold higher hERG IC50 than PqsR/LasR-IN-1 [1]. This improved selectivity is a quantifiable differentiator for in vivo applications.

Cardiotoxicity hERG Channel Structure-Activity Relationship

Target Coverage Profile: Dual PqsR/LasR Inhibition vs. Single-Target Clinical Candidates

PqsR/LasR-IN-3 exhibits a unique dual-target inhibition profile of both the LasR and PqsR systems, a feature not shared by many clinically explored single-target antagonists. As a class-level inference, selective LasR antagonists (e.g., Niclosamide IC50 ~5.82 µM [2] or LasR antagonist 1 IC50 ~0.4 µM [3]) and selective PqsR antagonists (e.g., GTPL547 IC50 ~12 nM or SPR-00305 IC50 ~93 nM against PYO ) fail to simultaneously disarm the hierarchical upstream (LasR) and downstream effector (PqsR) signaling that drives chronic infection phenotypes [1].

Quorum Sensing Multi-target Pharmacology Pseudomonas aeruginosa

Virulence Factor Suppression: PqsR/LasR-IN-3 Mitigates Antibiotic-Induced Hypervirulence

The primary study demonstrates that compounds in this series, including PqsR/LasR-IN-3, effectively counteract the pro-virulence effects induced by sub-inhibitory concentrations of ciprofloxacin [1]. In co-treatment assays, the compound class significantly reduces the production of multiple virulence factors (pyocyanin, rhamnolipids, elastase) that are typically upregulated by antibiotic exposure [1]. This is a specific, quantitative advantage over standard-of-care antibiotics alone.

Anti-virulence Ciprofloxacin Antibiotic Adjuvant

Optimized Application Scenarios for PqsR/LasR-IN-3 in Anti-Virulence Discovery


Lead Optimization Studies Focused on Minimizing Cardiotoxicity

Due to its 77.5-fold improved hERG safety margin compared to the more potent analog PqsR/LasR-IN-2 [1], PqsR/LasR-IN-3 is the preferred starting point or benchmark for medicinal chemistry campaigns aiming to balance dual-target efficacy with cardiac safety in anti-virulence drug development.

Investigating Hierarchical QS Regulation in Chronic Infection Models

Its dual LasR/PqsR inhibition profile [1] makes it a critical tool for dissecting the interplay between the las and pqs systems in mature biofilms. This is essential for procurement by academic labs studying the transition from acute to chronic P. aeruginosa infections, where both systems are co-expressed.

Antibiotic Adjuvant Research to Combat Ciprofloxacin-Induced Virulence

The specific ability of this compound series to suppress the hypervirulence phenotype triggered by sub-inhibitory ciprofloxacin [1] justifies its procurement for research into combination therapies. It is a validated tool to test whether neutralizing QS signaling can improve the clinical outcome of fluoroquinolone treatments.

Functional Validation of LasR/PqsR Cross-Talk in Genetic Knockout Strains

As a defined chemical probe with a known dual-target scope, PqsR/LasR-IN-3 is indispensable for chemical biology experiments where genetic deletion of lasR or pqsR may cause compensatory mutations. Procurement is necessary to acutely and simultaneously inhibit both targets in isogenic wild-type and mutant backgrounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PqsR/LasR-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.